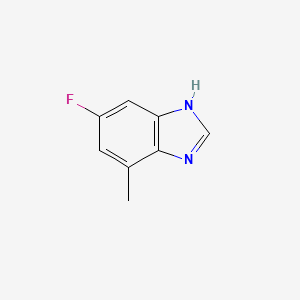

6-fluoro-4-methyl-1H-benzimidazole

Description

6-Fluoro-4-methyl-1H-benzimidazole is a substituted benzimidazole featuring a fluorine atom at position 6 and a methyl group at position 4 of the bicyclic aromatic system. Benzimidazoles are heterocyclic compounds with a fused benzene and imidazole ring, widely studied for their pharmacological and industrial applications. The fluorine atom enhances electronegativity and metabolic stability, while the methyl group contributes to lipophilicity and steric effects.

Properties

Molecular Formula |

C8H7FN2 |

|---|---|

Molecular Weight |

150.15 g/mol |

IUPAC Name |

6-fluoro-4-methyl-1H-benzimidazole |

InChI |

InChI=1S/C8H7FN2/c1-5-2-6(9)3-7-8(5)11-4-10-7/h2-4H,1H3,(H,10,11) |

InChI Key |

NDBUAGHVBXQVAV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1N=CN2)F |

Origin of Product |

United States |

Preparation Methods

Condensation of Substituted o-Phenylenediamines and Aldehydes

A common approach uses 4-methyl-1,2-phenylenediamine derivatives bearing a fluorine substituent at the 6-position. The diamine is reacted with aldehydes or carboxylic acid derivatives under heating, often with acid catalysis, to form the benzimidazole ring via cyclization.

For example, microwave-assisted synthesis has been employed to accelerate the reaction and improve yields. In one study, 5-(or 6-)fluoro-1,2-phenylenediamine was reacted with methyl-4-formylbenzoate under microwave irradiation at 240°C and 10 bar for 5 minutes, followed by addition of the diamine to complete the cyclization, yielding fluoro-benzimidazole derivatives with an 85% yield.

Acidic conditions such as p-toluene sulfonic acid and solvents like acetonitrile or dimethylformamide (DMF) are often used to promote cyclization at moderate temperatures (60–100°C).

Multi-Step Synthesis from Fluorinated Anilines

Another route involves synthesizing this compound starting from 2-fluoro-4-methylaniline through several steps including diazotization, halogenation, and cyclization.

A systemic review reported a five-step synthesis from 2-fluoro-4-methylaniline to 4-fluoro-6-methyl benzimidazole with an overall yield of approximately 15%. This method involves intermediate protection, halogenation, and subsequent cyclization steps.

The Vorbruggen reaction has been used to prepare fluorinated benzimidazole ribosides, which demonstrates the versatility of fluorinated benzimidazoles synthesis, although this is more relevant for nucleoside derivatives.

Use of Substituted o-Phenylenediamines and Fluorinated Benzaldehydes

In some patented methods, fluorinated benzaldehydes and substituted o-phenylenediamines are reacted to form benzimidazole derivatives with fluorine at specific positions.

For instance, 4-bromo-1,2-phenylenediamine reacted with 2-chloro-6-fluorobenzaldehyde under reflux conditions yielded 5-bromo-2-(2-chloro-6-fluorophenyl)-1H-benzimidazole with a 77% yield, demonstrating the feasibility of incorporating fluorine at the 6-position via benzaldehyde substitution.

The reaction mixture is typically worked up by extraction, drying, and purification by silica gel chromatography.

Detailed Preparation Procedure Examples

Analytical and Purification Techniques

Microwave-assisted synthesis reduces reaction times significantly and improves yields for benzimidazole ring formation.

Chromatographic purification on silica gel using ethyl acetate/hexane mixtures is standard for isolating pure benzimidazole derivatives.

Recrystallization from ethanol or butanol is frequently employed to obtain analytically pure products.

Characterization includes melting point determination, infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS).

Comparative Analysis of Preparation Methods

| Method | Reaction Time | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Microwave-assisted condensation | 5–10 min | Up to 85 | Fast, high yield, energy efficient | Requires microwave reactor |

| Multi-step synthesis from anilines | Several hours to days | ~15 overall | Allows diverse substitutions | Low overall yield, complex steps |

| Reflux with substituted benzaldehydes | 12–24 hours | 70–77 | Straightforward, moderate yield | Longer reaction time, purification needed |

| Acid-catalyzed cyclization with esters | 12 hours reflux | 44–70 | Mild conditions, scalable | Moderate yields, sensitive to conditions |

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-4-methyl-1H-benzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of corresponding benzimidazole-2-carboxylic acid.

Reduction: Formation of this compound derivatives with reduced functional groups.

Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

6-Fluoro-4-methyl-1H-benzimidazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial and anticancer agent.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 6-fluoro-4-methyl-1H-benzimidazole involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The compound may also interfere with DNA synthesis or protein function, contributing to its antimicrobial or anticancer properties .

Comparison with Similar Compounds

Research Findings and Key Insights

Substituent Positioning :

- Fluorine at position 6 (target) vs. 5 () significantly alters electronic properties, impacting binding affinity and metabolic stability.

- Methyl groups at positions 4 or 6 influence steric hindrance and solubility, critical for drug design .

Synthesis Efficiency :

- Sodium metabisulfite-mediated condensations () are robust for high-yield synthesis (~92%) of substituted benzimidazoles.

Safety and Handling :

- Bromo-fluoro derivatives require stringent safety protocols (e.g., PPE, ventilation) due to higher toxicity compared to fluoro-methyl analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-fluoro-4-methyl-1H-benzimidazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, halogenated precursors (e.g., 6-bromo derivatives) are reacted with methylamine under basic conditions (e.g., K₂CO₃ in DMSO) to introduce the methyl group. Fluorination typically employs fluorinating agents like KF in polar aprotic solvents. Yield optimization requires precise temperature control (70–90°C) and inert atmospheres to prevent side reactions . Characterization via NMR (¹H/¹³C) and LC-MS is critical to confirm purity (>95%) .

Q. How can structural elucidation be performed for this compound?

- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides high-resolution structural data. Key parameters include bond angles (e.g., C-F bond ~1.34 Å) and torsional angles of the benzimidazole core. Complementary techniques like FT-IR (to confirm C-F stretches at ~1100 cm⁻¹) and high-resolution mass spectrometry (HRMS) validate molecular weight and fragmentation patterns .

Q. What are the stability considerations for this compound under varying pH and temperature?

- Methodological Answer : Stability studies in buffered solutions (pH 2–9) reveal degradation above pH 7, likely due to deprotonation of the benzimidazole NH group. Thermal gravimetric analysis (TGA) shows stability up to 150°C, making it suitable for high-temperature reactions. Storage at –20°C under argon is recommended to prevent oxidation .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) affect the biological activity of this compound?

- Methodological Answer : SAR studies indicate that fluorination at position 6 enhances metabolic stability, while methyl substitution at position 4 improves lipophilicity (logP ~2.1). For example, replacing fluorine with chlorine (6-Cl analog) reduces kinase inhibition potency by ~40%, as shown in enzyme assays (IC₅₀ values). Docking simulations (e.g., AutoDock Vina) reveal fluorine’s role in hydrogen bonding with target proteins .

Q. How can computational models predict the pharmacokinetic properties of this compound?

- Methodological Answer : Molecular dynamics (MD) simulations using software like GROMACS assess membrane permeability (e.g., PAMPA assay correlation). QSAR models trained on PubChem data predict moderate bioavailability (F% ~50%) and CYP3A4-mediated metabolism. ADMET predictors (e.g., SwissADME) highlight potential renal clearance pathways .

Q. What experimental strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values)?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences). Standardize protocols: use isogenic cell lines, control for ATP concentration in kinase assays, and validate with orthogonal methods (e.g., SPR for binding affinity). Meta-analysis of data from ChemIDplus and PubChem helps identify outliers .

Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications for drug-drug interactions?

- Methodological Answer : Incubate the compound with human liver microsomes (HLMs) and NADPH. LC-MS/MS analysis of metabolites identifies hydroxylation at position 2 as the primary pathway. Inhibition assays (CYP2C9/CYP3A4) show weak inhibition (Ki >10 µM), suggesting low drug-drug interaction risk. Cross-validate with fluorescent probe substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.